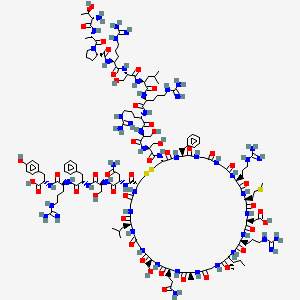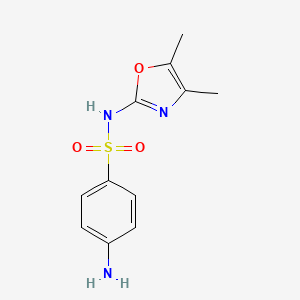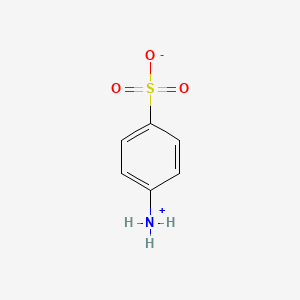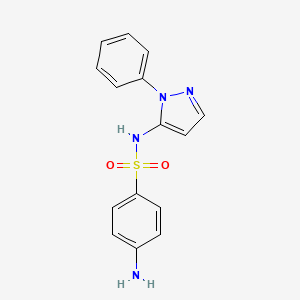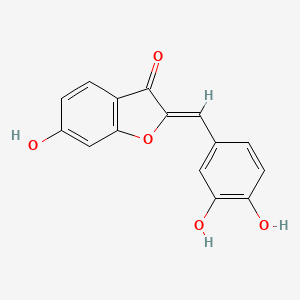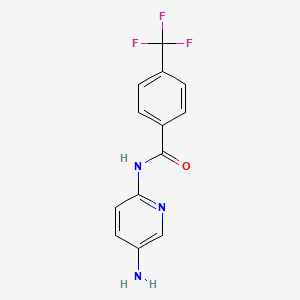
TFAP
Descripción general
Descripción
N-(5-Aminopiridin-2-il)-4-(trifluorometil)benzamida, comúnmente conocida como TFAP, es un inhibidor selectivo de la ciclooxigenasa-1 (COX-1). Tiene una fórmula molecular de C₁₃H₁₀F₃N₃O y un peso molecular de 281,23 g/mol . Este compuesto es conocido por su importante papel en la inhibición de COX-1, lo que lo convierte en una herramienta valiosa en la investigación biomédica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(5-Aminopiridin-2-il)-4-(trifluorometil)benzamida típicamente implica la reacción de ácido 5-aminopiridin-2-carboxílico con cloruro de 4-(trifluorometil)benzoílo bajo condiciones apropiadas. La reacción se lleva a cabo generalmente en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción .
Métodos de Producción Industrial
La producción industrial de N-(5-Aminopiridin-2-il)-4-(trifluorometil)benzamida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores grandes y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El compuesto se purifica entonces mediante técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(5-Aminopiridin-2-il)-4-(trifluorometil)benzamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.
Sustitución: Puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y óxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos como los halógenos o los agentes alquilantes se utilizan comúnmente en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
N-(5-Aminopiridin-2-il)-4-(trifluorometil)benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en diversas reacciones de síntesis orgánica.
Biología: El compuesto se emplea en estudios que involucran la inhibición enzimática, particularmente la inhibición de COX-1.
Medicina: Debido a sus propiedades inhibitorias de COX-1, se investiga para posibles aplicaciones terapéuticas en condiciones que involucran inflamación y dolor.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
N-(5-Aminopiridin-2-il)-4-(trifluorometil)benzamida ejerce sus efectos inhibiendo selectivamente la enzima ciclooxigenasa-1 (COX-1). Esta inhibición ocurre a través de la unión del compuesto al sitio activo de COX-1, lo que evita que la enzima catalice la conversión de ácido araquidónico a prostaglandinas, que son mediadores de la inflamación y el dolor .
Comparación Con Compuestos Similares
Compuestos Similares
Acetofenona: Un análogo estructural de N-(5-Aminopiridin-2-il)-4-(trifluorometil)benzamida, utilizado en diversas reacciones de síntesis orgánica.
Trifluoroacetofenona: Otro análogo fluorado con aplicaciones similares en la síntesis orgánica y la investigación farmacéutica.
Singularidad
N-(5-Aminopiridin-2-il)-4-(trifluorometil)benzamida es única debido a su inhibición selectiva de COX-1, lo que la distingue de otros compuestos similares que pueden no tener el mismo nivel de selectividad o potencia .
Propiedades
IUPAC Name |
N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)12(20)19-11-6-5-10(17)7-18-11/h1-7H,17H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFFMPDIBWZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of TFAP?
A1: this compound is a potent and selective inhibitor of cyclooxygenase-1 (COX-1) []. COX-1 is an enzyme involved in the synthesis of prostaglandins, which are lipid compounds that play a role in inflammation and pain signaling.
Q2: What are the downstream effects of COX-1 inhibition by this compound?
A2: By inhibiting COX-1, this compound reduces the production of prostaglandins, thus exhibiting analgesic (pain-relieving) effects [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H9F3N2O, and its molecular weight is 282.22 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: The research papers provided do not contain detailed spectroscopic data for this compound.
Q5: How stable is this compound under different storage conditions?
A5: Specific data on the stability of this compound under various conditions is not available in the provided research papers.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound itself is not reported to have catalytic properties. It acts as an enzyme inhibitor rather than a catalyst.
Q7: Have computational methods been employed in the study of this compound?
A8: Yes, density functional theory (DFT) calculations have been used to investigate the interactions between this compound and platinum surfaces, revealing insights into this compound's behavior in heterogeneous catalysis [, ].
Q8: How does modifying the structure of this compound affect its activity?
A9: Researchers explored modifications to the this compound scaffold to improve its properties. Replacing the diaminopyridine core with a 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide structure led to compounds with varied COX-1 inhibitory and analgesic activities []. For example, compound 9g (5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide) showed more potent analgesia than this compound and indomethacin, without causing urine discoloration [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


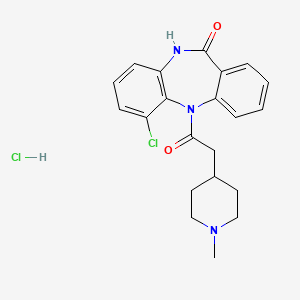

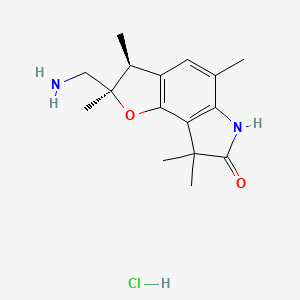

![2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B1682695.png)
![3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid](/img/structure/B1682696.png)
